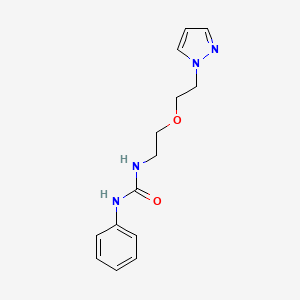
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like the one you mentioned often have applications in scientific research due to their unique properties. They can be part of a larger family of compounds with similar structures, which can give them similar physical and chemical properties .
Synthesis Analysis
The synthesis of complex compounds often involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy . The structure can also be represented as a 2D or 3D model .Chemical Reactions Analysis
The chemical reactions a compound can undergo often depend on its functional groups. For example, compounds containing a carbonyl group can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight and formula, can be determined using various analytical techniques .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide, also known as N-[4-(1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carbonyl)phenyl]acetamide:
Antibacterial Agents
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide: has shown potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell walls, inhibiting their growth and proliferation. This makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria .
Anticancer Research
This compound has been investigated for its anticancer properties. Its ability to interfere with cancer cell metabolism and induce apoptosis (programmed cell death) makes it a promising candidate for cancer therapy. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon and breast cancer .
Anti-inflammatory Applications
The anti-inflammatory properties of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide have been explored in scientific research. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions.
Antiviral Activity
The compound has also been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for developing antiviral drugs, particularly for viruses that are difficult to treat with existing medications.
Antioxidant Properties
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide: exhibits antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products.
Enzyme Inhibition
The compound has been found to inhibit certain enzymes, making it useful in enzyme inhibition studies. This can help in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents for various diseases .
Drug Delivery Systems
Due to its chemical stability and ability to interact with biological molecules, N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide is being explored as a component in drug delivery systems. It can be used to enhance the delivery and efficacy of other drugs, particularly in targeted therapies.
These applications highlight the versatility and potential of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide in various fields of scientific research.
Synthesis Of Some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides Buy N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide Buy N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)21-18-9-7-17(8-10-18)20(24)22-12-11-19(27(25,26)14-13-22)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBKWLQENUDRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)

![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)


![(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2626187.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol](/img/structure/B2626188.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2626189.png)

